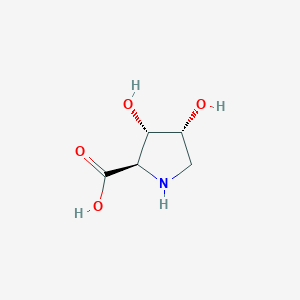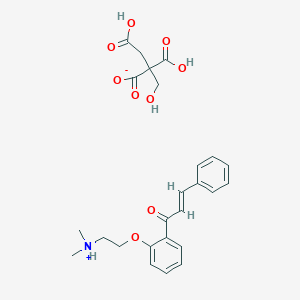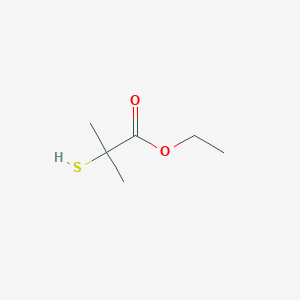
(2R,3S,4R)-3,4-Dihydroxypyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,4R)-3,4-Dihydroxypyrrolidine-2-carboxylic acid, commonly known as DHPA, is a naturally occurring amino acid that has gained significant attention in the field of scientific research due to its unique properties. DHPA is a cyclic amino acid that contains a pyrrolidine ring and two hydroxyl groups. It is found in various natural products, including the antibiotic streptomycin, and has been synthesized in the laboratory for use in various applications.
Mecanismo De Acción
The mechanism of action of DHPA is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis. DHPA has been shown to bind to the bacterial cell wall and disrupt its integrity, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
DHPA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, including both Gram-positive and Gram-negative bacteria. DHPA has also been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DHPA in lab experiments is its potent antibacterial activity. DHPA has been shown to be effective against various strains of bacteria, including drug-resistant strains. However, one limitation of using DHPA in lab experiments is its limited solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for research on DHPA. One area of research is the development of new antibiotics based on the structure of DHPA. Another area of research is the investigation of the anti-inflammatory properties of DHPA and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of DHPA and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, (2R,3S,4R)-3,4-Dihydroxypyrrolidine-2-carboxylic acid, or DHPA, is a naturally occurring amino acid that has gained significant attention in the field of scientific research. DHPA has been shown to exhibit potent antibacterial activity and has potential applications in the development of new antibiotics. Further research is needed to fully understand the mechanism of action of DHPA and its potential applications in various fields of scientific research.
Métodos De Síntesis
DHPA can be synthesized in the laboratory using various methods. One commonly used method involves the reaction of L-aspartic acid with nitrous acid to produce an intermediate compound, which is then treated with sodium borohydride to yield DHPA. Another method involves the reaction of L-proline with ethylene oxide, followed by hydrolysis to produce DHPA.
Aplicaciones Científicas De Investigación
DHPA has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of DHPA is in the development of new antibiotics. DHPA has been shown to exhibit potent antibacterial activity against various strains of bacteria, including drug-resistant strains.
Propiedades
Número CAS |
105118-17-0 |
|---|---|
Nombre del producto |
(2R,3S,4R)-3,4-Dihydroxypyrrolidine-2-carboxylic acid |
Fórmula molecular |
C5H9NO4 |
Peso molecular |
147.13 g/mol |
Nombre IUPAC |
(2R,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO4/c7-2-1-6-3(4(2)8)5(9)10/h2-4,6-8H,1H2,(H,9,10)/t2-,3-,4-/m1/s1 |
Clave InChI |
HWNGLKPRXKKTPK-BXXZVTAOSA-N |
SMILES isomérico |
C1[C@H]([C@H]([C@@H](N1)C(=O)O)O)O |
SMILES |
C1C(C(C(N1)C(=O)O)O)O |
SMILES canónico |
C1C(C(C(N1)C(=O)O)O)O |
Sinónimos |
D-Proline, 3,4-dihydroxy-, (2alpha,3beta,4beta)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5,7-Dimethylfuro[2,3-c]pyridine](/img/structure/B23001.png)


![Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate](/img/structure/B23015.png)







